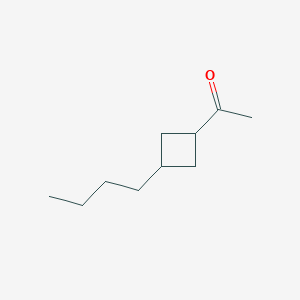
1-(3-Butylcyclobutyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Butylcyclobutyl)ethanone, also known as BCM-95, is a natural compound derived from turmeric. This compound has gained significant attention in the scientific community due to its potential therapeutic properties. BCM-95 has been studied extensively for its anti-inflammatory and antioxidant effects, which make it a promising candidate for the treatment of various diseases.
Wirkmechanismus
1-(3-Butylcyclobutyl)ethanone works by inhibiting the activity of various enzymes and proteins that are involved in the inflammatory response. It also has antioxidant properties, which help to protect cells from damage caused by free radicals. The compound has been shown to modulate the activity of various signaling pathways, which play a role in the development of chronic diseases.
Biochemische Und Physiologische Effekte
1-(3-Butylcyclobutyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. The compound has also been shown to improve cognitive function, mood, and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Butylcyclobutyl)ethanone in lab experiments is its high purity and consistency. The compound is also relatively easy to obtain and has a low toxicity profile. However, one limitation of using 1-(3-Butylcyclobutyl)ethanone in lab experiments is that it may not accurately reflect the effects of the compound in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Butylcyclobutyl)ethanone. One area of research is the development of new formulations and delivery methods for the compound. Another area of research is the investigation of 1-(3-Butylcyclobutyl)ethanone's potential use in the treatment of various diseases, including Alzheimer's disease, depression, and anxiety. Additionally, more research is needed to better understand the mechanisms underlying 1-(3-Butylcyclobutyl)ethanone's therapeutic effects.
Synthesemethoden
1-(3-Butylcyclobutyl)ethanone is extracted from turmeric using a patented process that involves a combination of solvent extraction and chromatography. The process yields a highly purified form of the compound, which is then used for further research and development.
Wissenschaftliche Forschungsanwendungen
1-(3-Butylcyclobutyl)ethanone has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. 1-(3-Butylcyclobutyl)ethanone has also been studied for its potential use in the treatment of Alzheimer's disease, depression, and anxiety.
Eigenschaften
CAS-Nummer |
154885-08-2 |
|---|---|
Produktname |
1-(3-Butylcyclobutyl)ethanone |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-(3-butylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-3-4-5-9-6-10(7-9)8(2)11/h9-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
AIFNLIZVRXEKQU-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(C1)C(=O)C |
Kanonische SMILES |
CCCCC1CC(C1)C(=O)C |
Synonyme |
Ethanone, 1-(3-butylcyclobutyl)-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



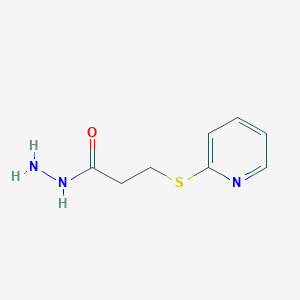
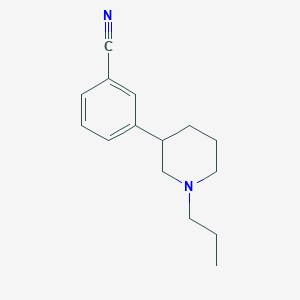
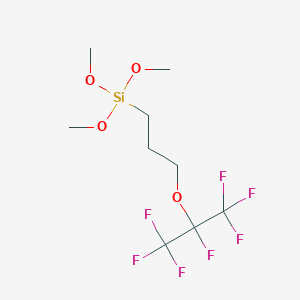
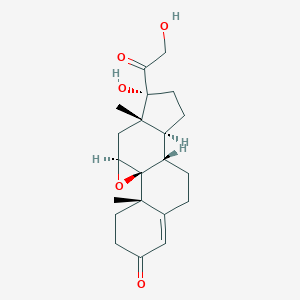
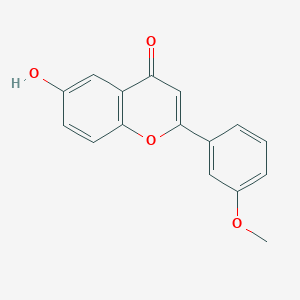
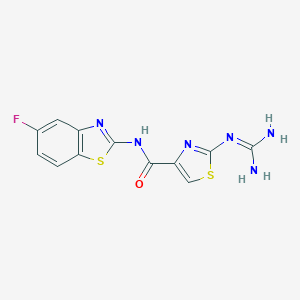
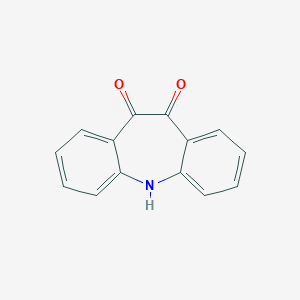
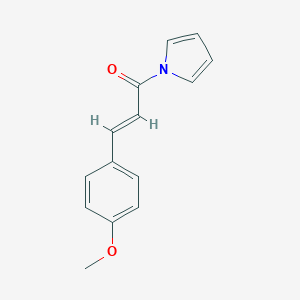
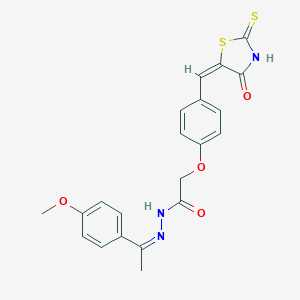
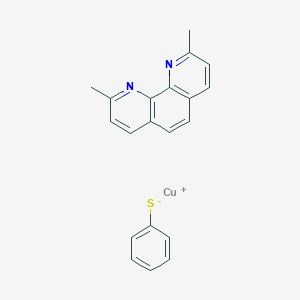
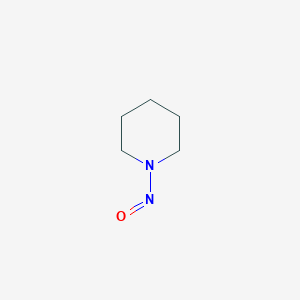
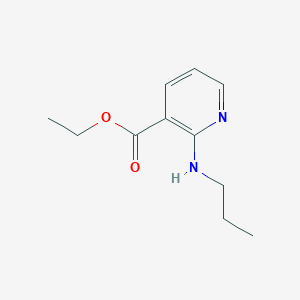
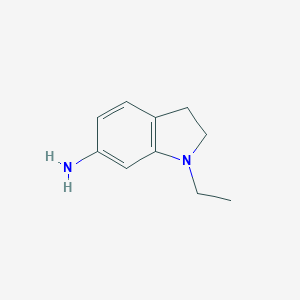
![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)